Ipamorelin

概要

説明

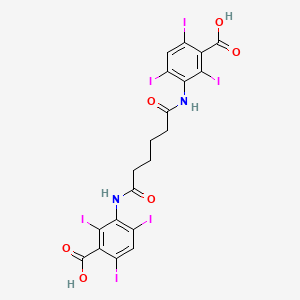

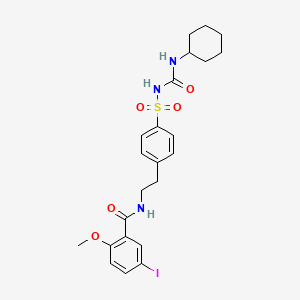

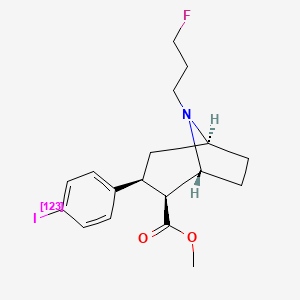

Ipamorelin is a peptide selective agonist of the ghrelin/growth hormone secretagogue receptor (GHS) and a growth hormone secretagogue . It is a pentapeptide with the amino acid sequence Aib-His-D-2-Nal-D-Phe-Lys-NH2 that was derived from GHRP-1 . It significantly increases plasma growth hormone (GH) levels in both animals and humans . In addition, ipamorelin stimulates body weight gain in animals .

Synthesis Analysis

Ipamorelin and Tesamorelin are two distinct synthetic growth hormone-releasing peptides (GHRPs) that have garnered considerable attention in the realm of biochemical research . Both compounds appear to possess the potential to stimulate the release of endogenous growth hormone (GH) through the activation of the ghrelin receptor .

Molecular Structure Analysis

Ipamorelin belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds .

Chemical Reactions Analysis

Ipamorelin triggers and stimulates growth hormone production by mimicking ghrelin. It binds to ghrelin receptors, stimulates the release of somatocrinin, and inhibits somatostatin and suppresses its action .

Physical And Chemical Properties Analysis

Ipamorelin is a synthetic peptide that stimulates the body’s ghrelin receptors . Its chemical structure is C38H49N9O5 .

科学的研究の応用

Growth Hormone Research

Ipamorelin is a significant tool for researchers focusing on growth hormone release and its effects on various physiological processes. It helps in understanding growth hormone regulation and provides insights into aging-related conditions, anabolic therapies, and growth hormone deficiency .

Muscle Growth and Body Composition

As a pentapeptide that stimulates the body’s ghrelin receptors, Ipamorelin is used in research related to muscle growth and the study of body composition .

Selective Growth Hormone Secretagogue

Ipamorelin has been identified as a selective growth hormone secretagogue, which means it can stimulate the secretion of growth hormone without affecting other hormones. This specificity makes it an important compound for studying GH release in vitro and in vivo .

Tesamorelin/Ipamorelin Blend Research

The combination of tesamorelin and ipamorelin is being explored for its multifaceted applications, including potential advancements in medical research and health improvement strategies .

作用機序

Target of Action

Ipamorelin is a peptide selective agonist of the ghrelin/growth hormone secretagogue receptor (GHS) and a growth hormone secretagogue . It primarily targets the ghrelin receptors in the brain . These receptors play a crucial role in stimulating the growth hormone-releasing cells in the pituitary gland .

Mode of Action

Ipamorelin interacts with its targets by mimicking the hormone ghrelin . It binds to ghrelin receptors, which in turn activates the growth hormone-releasing cells in the pituitary gland . This interaction results in a significant increase in the release of growth hormones .

Biochemical Pathways

The primary biochemical pathway affected by ipamorelin is the growth hormone secretion pathway . By stimulating the release of growth hormones, ipamorelin influences various downstream effects. These include the regulation of body composition, body fluids, muscle and bone growth, sugar and fat metabolism, and possibly heart function .

Pharmacokinetics

Ipamorelin exhibits dose-proportional pharmacokinetics, with a short terminal half-life of 2 hours . It has a clearance of 0.078 L/h/kg and a volume of distribution at steady-state of 0.22 L/kg . These properties impact the bioavailability of ipamorelin, influencing its efficacy and duration of action .

Result of Action

The action of ipamorelin leads to several molecular and cellular effects. It significantly increases plasma growth hormone (GH) levels in both animals and humans . This increase in growth hormones can lead to increased muscle mass, improved bone density, and decreased fat mass .

Action Environment

The action, efficacy, and stability of ipamorelin can be influenced by various environmental factors. For instance, the presence of other hormones, the overall health status of the individual, and external factors such as diet and exercise can all impact the effectiveness of ipamorelin

Safety and Hazards

将来の方向性

The exploration of the tesamorelin and ipamorelin blend is at the forefront of peptide research, with its potential applications being vast and varied . The blend’s role in stimulating GH production means it can significantly enhance muscle mass, strength, and recovery times . This application is especially relevant in sports medicine and rehabilitation, where optimizing recovery processes is paramount .

特性

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H49N9O5/c1-38(2,41)37(52)47-32(21-28-22-42-23-43-28)36(51)46-31(20-25-15-16-26-12-6-7-13-27(26)18-25)35(50)45-30(19-24-10-4-3-5-11-24)34(49)44-29(33(40)48)14-8-9-17-39/h3-7,10-13,15-16,18,22-23,29-32H,8-9,14,17,19-21,39,41H2,1-2H3,(H2,40,48)(H,42,43)(H,44,49)(H,45,50)(H,46,51)(H,47,52)/t29-,30+,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHWBYHLYZGBNO-BVEPWEIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49N9O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ipamorelin | |

CAS RN |

170851-70-4 | |

| Record name | Ipamorelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170851704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipamorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IPAMORELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9M3S784Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。